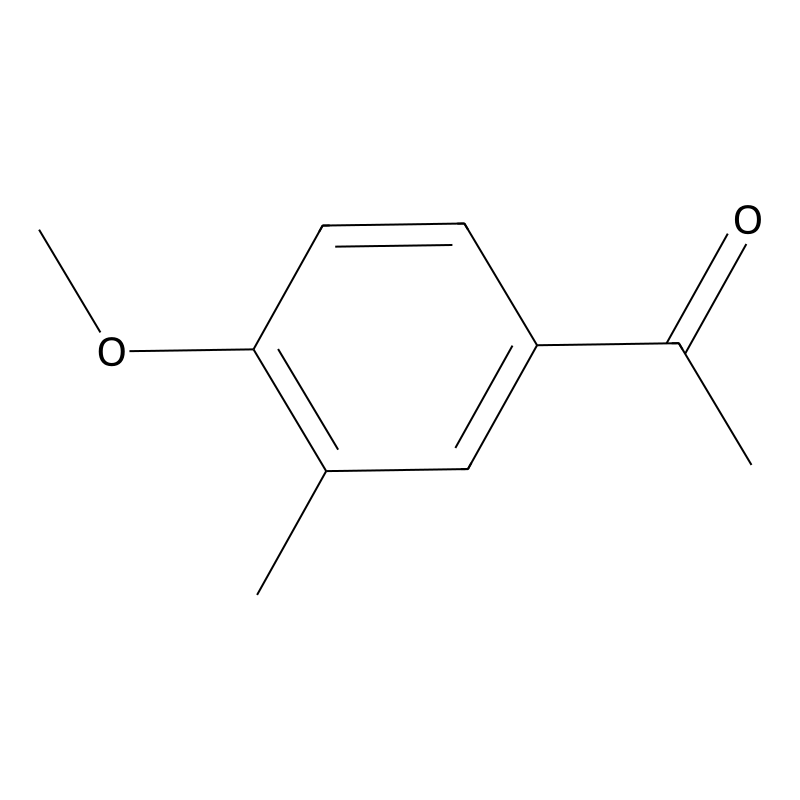1-(4-Methoxy-3-methylphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
As a Reference Standard
1-(4-Methoxy-3-methylphenyl)ethanone, also known as p-Acetyl-m-cresyl methyl ether, finds use as a reference standard in scientific research. Due to its well-defined chemical structure and properties, it serves as a benchmark for analytical techniques like chromatography and spectroscopy. Researchers can compare the data obtained from their test samples with the known characteristics of 1-(4-Methoxy-3-methylphenyl)ethanone to identify and quantify similar compounds present in their research [].
Spectroscopic Studies
The presence of functional groups like the carbonyl (C=O) and methoxy (CH3O) moieties in 1-(4-Methoxy-3-methylphenyl)ethanone makes it a valuable compound for spectroscopic studies. Researchers can employ techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to understand the molecule's structure and electronic properties at the atomic level. This information can be crucial in various fields of research, including organic chemistry, material science, and drug discovery [].
1-(4-Methoxy-3-methylphenyl)ethanone, also known as 4-methoxyacetophenone, is an organic compound with the molecular formula and a molecular weight of approximately 164.20 g/mol. This compound belongs to the class of acetophenones, which are characterized by a phenyl group attached to a carbonyl group. The structure consists of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the aromatic ring, influencing its chemical properties and reactivity .
- Nucleophilic Addition: The carbonyl group in 1-(4-Methoxy-3-methylphenyl)ethanone can react with nucleophiles, such as hydrazine hydrate, to form hydrazones. This reaction is useful in synthesizing various derivatives.
- Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
- Oxidation: Under oxidative conditions, this compound can be converted into corresponding carboxylic acids or other oxidized products.
Research indicates that 1-(4-Methoxy-3-methylphenyl)ethanone exhibits various biological activities:
- Antimicrobial Properties: Some studies have shown that this compound possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for pharmaceutical applications.
- Antioxidant Activity: It has been reported to exhibit antioxidant properties, which may contribute to its potential health benefits by scavenging free radicals.
- Potential Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory effects, although more research is needed to confirm these findings.
Several methods exist for synthesizing 1-(4-Methoxy-3-methylphenyl)ethanone:
- Friedel-Crafts Acylation: This method involves the reaction of p-toluidine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
- Methylation of Acetophenone: Starting from acetophenone, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
- Direct Methoxylation: The compound can also be synthesized through direct methoxylation of 4-methylacetophenone using methanol and an acid catalyst.
1-(4-Methoxy-3-methylphenyl)ethanone finds applications in various fields:
- Pharmaceutical Industry: Its antimicrobial and antioxidant properties make it useful in drug formulations.
- Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds.
Interaction studies involving 1-(4-Methoxy-3-methylphenyl)ethanone have focused on its potential interactions with biological targets:
- Protein Binding Studies: Research has indicated that this compound may bind to specific proteins involved in metabolic pathways.
- Enzyme Inhibition: Preliminary studies suggest it may inhibit certain enzymes, which could be relevant for drug design.
Several compounds share structural similarities with 1-(4-Methoxy-3-methylphenyl)ethanone. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxyacetophenone | C₉H₁₀O₂ | Lacks the methyl group at the 3-position |
| 4-Acetylmethoxybenzene | C₉H₁₀O₂ | Contains an acetyl group instead of a methyl |
| 1-(4-Methylphenyl)ethanone | C₉H₁₀O | No methoxy group; only has methyl substitution |
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | C₉H₁₁O₃ | Contains a hydroxyl group instead of methyl |
The uniqueness of 1-(4-Methoxy-3-methylphenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








